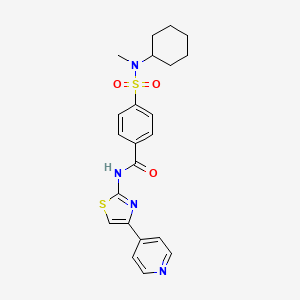

4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide

Description

4-(N-Cyclohexyl-N-methylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide is a small molecule characterized by a benzamide core substituted with a sulfamoyl group (N-cyclohexyl-N-methyl) at the 4-position and a thiazole ring at the 2-position. The thiazole moiety is further functionalized with a pyridin-4-yl group at its 4-position.

Key structural features include:

- Sulfamoyl group: The N-cyclohexyl-N-methyl substitution likely enhances lipophilicity and metabolic stability compared to simpler sulfonamides.

- Benzamide backbone: Provides rigidity and facilitates π-π stacking interactions with biological targets.

Properties

IUPAC Name |

4-[cyclohexyl(methyl)sulfamoyl]-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3S2/c1-26(18-5-3-2-4-6-18)31(28,29)19-9-7-17(8-10-19)21(27)25-22-24-20(15-30-22)16-11-13-23-14-12-16/h7-15,18H,2-6H2,1H3,(H,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMYJODITRFYSRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide (CAS No. 442557-09-7) is a sulfonamide derivative that exhibits notable biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. Its molecular formula is with a molecular weight of 456.58 g/mol. This article explores its biological activity, focusing on enzyme inhibition, anticancer properties, and pharmacological effects.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazole ring, a pyridine moiety, and a sulfonamide group, which are known to contribute to its biological activity. The IUPAC name for this compound is 4-[cyclohexyl(methyl)sulfamoyl]-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide .

Enzyme Inhibition

Sulfonamides are recognized for their ability to inhibit carbonic anhydrases (CAs), which are essential enzymes involved in various physiological processes. Recent studies have demonstrated that compounds similar to this compound exhibit significant inhibitory effects on different isoforms of carbonic anhydrases (CA I and CA II). These compounds show IC50 values ranging from nanomolar to micromolar concentrations, indicating their potential as therapeutic agents in conditions where CA inhibition is beneficial, such as glaucoma and edema management .

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Compound A | CA I | 0.09 |

| Compound B | CA II | 0.58 |

| Compound C | AChE | 33.1 - 85.8 |

Anticancer Activity

Emerging research has also highlighted the anticancer potential of this class of compounds. For instance, benzamide derivatives have been shown to inhibit tumor cell proliferation effectively. The compound's structural features may enhance its ability to penetrate cellular membranes and interact with critical biological targets involved in cancer cell survival and proliferation.

In vitro studies have reported that related compounds exhibit significant antiproliferative activity against various cancer cell lines, including HepG2 and MCF-7, with IC50 values indicating effective growth inhibition .

Case Studies

- Inhibition of AChE : A study investigated the effects of several sulfonamide derivatives on acetylcholinesterase (AChE), revealing moderate inhibition profiles with IC50 values ranging from 33.1 to 85.8 µM . This suggests potential applications in treating neurodegenerative diseases where AChE plays a pivotal role.

- Antitumor Efficacy : Another investigation focused on the anticancer properties of benzamide derivatives similar to the target compound. These studies demonstrated that certain derivatives could inhibit tumor growth in xenograft models by promoting apoptosis and inducing cell cycle arrest .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

*Calculated based on molecular formula C22H25N5O3S2.

Key Observations:

Sulfamoyl Group Variations :

- The cyclohexyl-methyl substitution in the target compound may improve membrane permeability compared to diethylsulfamoyl () or simpler sulfonamides.

- Ethylsulfonyl analogs () show epigenetic activity, suggesting the sulfamoyl group’s role in target engagement.

Pyridine Position :

- Pyridin-4-yl (target compound) vs. pyridin-2-yl (–9): Positional changes alter electronic properties and binding pocket compatibility. For example, GSK1570606A (pyridin-2-yl) is a kinase inhibitor, while pyridin-4-yl derivatives may favor interactions with larger binding sites.

Thiazole Modifications :

- Substituents at the thiazole 4-position (e.g., nitrophenyl in ) influence steric hindrance and electronic effects. The pyridinyl substitution in the target compound balances hydrophilicity and aromatic interactions.

Physicochemical and Pharmacological Comparisons

Table 2: Pharmacological and Physicochemical Data

*Predicted using ChemDraw. †Estimated based on cyclohexyl group’s contribution.

Key Findings:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.